Butyl chloroacetate

Overview

Description

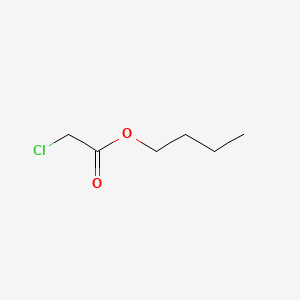

Butyl chloroacetate is a useful research compound. Its molecular formula is C6H11ClO2 and its molecular weight is 150.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohol, ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1212. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Butyl 2-chloroacetate, also known as Butyl chloroacetate, is a chemical compound that primarily targets organic molecules in a reaction. It is often used as a reagent in organic synthesis .

Mode of Action

The mode of action of Butyl 2-chloroacetate involves nucleophilic substitution reactions . In these reactions, Butyl 2-chloroacetate acts as an electrophile, attracting electron-rich nucleophiles. The chlorine atom in the compound is a good leaving group, which makes Butyl 2-chloroacetate particularly reactive in these types of reactions .

Biochemical Pathways

For instance, it might be involved in the synthesis of other organic compounds or in the modification of existing ones .

Result of Action

The molecular and cellular effects of Butyl 2-chloroacetate’s action depend on the specific context of its use. In organic synthesis, it can facilitate the formation of new compounds or the modification of existing ones . The specific effects at the molecular and cellular level would depend on the particular reactions it is involved in and the compounds it interacts with.

Action Environment

The action, efficacy, and stability of Butyl 2-chloroacetate can be influenced by various environmental factors. These include the presence of other chemicals, the pH of the environment, temperature, and other physical and chemical conditions . For instance, its reactivity in nucleophilic substitution reactions can be affected by the presence and concentration of the nucleophile .

Biological Activity

Butyl chloroacetate, a chemical compound with the formula CHClO, is primarily recognized for its applications in organic synthesis and as a reagent. However, recent studies have begun to explore its biological activities, particularly in the context of pharmacology and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties:

- Molecular Formula: CHClO

- CAS Number: 590-02-3

- Appearance: Colorless liquid with a characteristic odor.

Mechanism of Action:

this compound primarily functions through nucleophilic substitution reactions, where it acts as an electrophile in organic synthesis. Its reactivity allows it to modify other organic compounds, facilitating the formation of various derivatives that may exhibit biological activity. The specific biochemical pathways influenced by this compound are yet to be fully elucidated, but it is known to interact with various organic molecules in a cellular environment.

1. Antimicrobial Activity

Recent studies have indicated that this compound and its derivatives possess antimicrobial properties. A comparative analysis was conducted on several chloroacetate derivatives, revealing varying degrees of efficacy against different microbial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 1024 | Moderate against Candida strains |

| Sec-Butyl 2-chloroacetate | 256 | Strong against C. albicans |

| Pentyl 2-chloroacetate | 512 | Moderate against C. parapsilosis |

The minimum inhibitory concentration (MIC) values indicate that while this compound shows moderate activity against certain fungi, its derivatives often exhibit enhanced efficacy .

2. Hypoglycemic Activity

This compound has been investigated for its potential role in diabetes management. One study highlighted its use in synthesizing compounds that inhibit glycogen phosphorylase, an enzyme crucial for glucose release from glycogen stores. This inhibition could lead to reduced blood sugar levels, suggesting a possible application in treating type 2 diabetes .

Case Study:

In a controlled experiment involving primary human liver cells (HL-7702), derivatives of this compound demonstrated significant inhibition of glycogenolysis. The most potent derivative showed an IC value of 4.45 µM, indicating strong biological activity relevant to glucose metabolism .

In Silico Studies

In silico evaluations have suggested that this compound derivatives align with Lipinski’s Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and moderate permeability through cell membranes. These findings support the potential for developing new drug candidates based on this compound .

Toxicity Considerations

While exploring its biological activities, it is essential to note that this compound exhibits moderate toxicity. Safety assessments indicate risks associated with exposure, necessitating careful handling and further investigation into its safety profile when used in therapeutic contexts .

Scientific Research Applications

Chemical Synthesis

1.1 Darzens Reaction

One of the primary applications of tert-butyl chloroacetate is in the Darzens reaction, which is utilized to synthesize α,β-epoxy carbonyl compounds. This process involves the reaction of tert-butyl chloroacetate with aldehydes or ketones in the presence of a base. The resulting products have significant implications in the synthesis of complex organic molecules.

Table 1: Darzens Reaction Conditions and Yields

| Reactants | Base | Solvent | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| tert-butyl chloroacetate + 4-bromobenzaldehyde | KOH | Acetonitrile | 93 | 67 |

| tert-butyl chloroacetate + benzaldehyde | NaOH | Ethyl acetate | 44 | 34 |

This table summarizes the results from various experiments demonstrating the effectiveness of tert-butyl chloroacetate in synthesizing epoxy compounds under different conditions .

1.2 Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

Another notable application is in the synthesis of imidazol-1-yl-acetic acid hydrochloride. This compound is important for developing pharmaceuticals that target various biological pathways. The synthesis typically involves using tert-butyl chloroacetate as a key intermediate, showcasing its role in medicinal chemistry .

Biological Applications

2.1 Alkylation Reactions

Tert-butyl chloroacetate has been employed in alkylation reactions to produce various bioactive compounds. For instance, it has been used to synthesize 1-alkyl-1,4-dihydropyridine derivatives, which are known for their pharmacological properties.

Case Study: Synthesis of Dihydropyridine Derivatives

In a study, tert-butyl chloroacetate was utilized to alkylate a precursor compound, yielding a product with a 40% yield after subsequent deprotection steps . This demonstrates its utility in synthesizing compounds with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for butyl chloroacetate?

this compound is typically synthesized via acid-catalyzed esterification of chloroacetic acid with butanol. Common catalysts include sulfuric acid, FeCl₃, or titanium-based compounds. The reaction is carried out under reflux conditions, followed by purification using fractional distillation. Key steps include monitoring reaction completion via thin-layer chromatography (TLC) and verifying product purity via gas chromatography (GC) . For reproducibility, document catalyst loading, molar ratios, and temperature gradients in line with methodologies in peer-reviewed protocols .

Q. Which analytical techniques are essential for characterizing this compound?

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) to quantify impurities.

- Structural Confirmation : Nuclear magnetic resonance (NMR) for proton/carbon environments and infrared (IR) spectroscopy to identify ester carbonyl stretches (C=O at ~1740 cm⁻¹).

- Physical Properties : Measure density, refractive index, and boiling point, referencing standardized methods (e.g., ASTM protocols). For novel derivatives, provide full spectral data and purity ≥95% as per IUPAC guidelines .

Advanced Research Questions

Q. How can reaction kinetics and thermodynamic parameters be determined for this compound synthesis?

Conduct time-resolved experiments under controlled conditions (e.g., varying temperature, catalyst concentration). Use the Arrhenius equation to calculate activation energy () and Gibbs free energy (). For heterogeneous catalysis (e.g., FeCl₃), apply rate laws accounting for surface adsorption/desorption steps. Advanced models like density functional theory (DFT) can predict transition states . Validate results against published datasets, noting discrepancies due to solvent polarity or side reactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., dielectric constant, solubility)?

- Methodological Audit : Compare experimental conditions (e.g., solvent purity, calibration standards). For example, dielectric constants vary with measurement techniques (capacitance vs. microwave resonance) .

- Statistical Analysis : Apply ANOVA to datasets from independent studies to identify outliers.

- Controlled Replication : Reproduce conflicting experiments under identical conditions, isolating variables like humidity or trace catalysts .

Q. How can process intensification (e.g., reactive distillation) enhance this compound production efficiency?

Reactive distillation integrates reaction and separation, reducing energy consumption. Design parameters include:

- Catalyst Packing : Use structured catalysts (e.g., sulfonated resins) to maximize surface area.

- Phase Equilibrium : Model vapor-liquid equilibrium (VLE) data for chloroacetic acid/butanol systems.

- Optimization : Apply response surface methodology (RSM) to balance reaction rate vs. byproduct formation. Case studies show 20–30% yield improvements in ester production .

Q. Methodological Guidance

Q. How to design experiments for studying this compound’s stability under varying storage conditions?

- Accelerated Degradation Studies : Expose samples to elevated temperatures (40–60°C), UV light, or humidity. Monitor decomposition via GC-MS.

- Kinetic Modeling : Use pseudo-first-order kinetics to predict shelf life.

- Statistical Robustness : Include triplicate trials and control groups. Reference ICH guidelines for pharmaceutical esters .

Q. What are best practices for reporting synthetic yields and reproducibility?

- Data Transparency : Report isolated yields (not conversion rates) and provide raw chromatograms/spectra in supplementary materials.

- Error Margins : Include standard deviations for ≥3 independent trials.

- Reagent Specifications : Detail suppliers, purity grades (e.g., ≥99% chloroacetic acid), and batch numbers to address variability .

Q. Data Interpretation and Validation

Q. How to validate computational models (e.g., DFT, molecular dynamics) for this compound interactions?

- Experimental Cross-Validation : Compare predicted properties (e.g., dipole moment, solubility parameters) with empirical data.

- Sensitivity Analysis : Test model robustness by varying input parameters (e.g., solvent dielectric constant).

- Benchmarking : Use established datasets (e.g., NIST Chemistry WebBook) to calibrate simulations .

Properties

IUPAC Name |

butyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRGMUWRPCPLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060437 | |

| Record name | N-Butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | n-Butyl chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

183 °C | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL, ETHER | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0704 @ 20 °C/4 °C | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

590-02-3 | |

| Record name | Butyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14HD7CFO3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CHLOROACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5703 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.